(S)-1-Boc-3-cyanopyrrolidine

Description

Significance of Chiral Nitrogen Heterocycles in Academic Synthetic Endeavors

Chiral nitrogen heterocycles are of paramount importance in the field of synthetic chemistry, largely because they are prevalent in nature, forming the core of many alkaloids, vitamins, and hormones. nih.govnih.gov Approximately 60% of unique small-molecule drugs approved by the FDA contain a nitrogen heterocycle, underscoring their structural significance in drug design. nih.govnih.gov The ability of the nitrogen atom to form hydrogen bonds contributes to the stability of interactions with biological targets like DNA and enzymes. nih.govnih.gov

The pyrrolidine (B122466) scaffold, in particular, is one of the most common nitrogen heterocycles found in FDA-approved drugs. nih.gov Chiral pyrrolidines are not only key components of numerous pharmaceuticals but are also widely employed as organocatalysts and chiral ligands in asymmetric synthesis, enabling the efficient and selective production of other chiral molecules. uobaghdad.edu.iqresearchgate.net The amino acid L-proline, a naturally occurring chiral pyrrolidine, is a frequently used building block and catalyst for stereoselective reactions. nih.govmdpi.com

Strategic Importance of (S)-1-Boc-3-cyanopyrrolidine as a Versatile Chiral Synthetic Intermediate

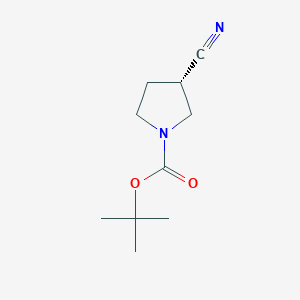

This compound is a valuable chiral building block for organic synthesis, particularly within the pharmaceutical and agrochemical industries. chemimpex.com Its structure features a pyrrolidine ring with a cyano group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. guidechem.com This specific arrangement of functional groups makes it a highly versatile intermediate for the synthesis of more complex molecules. guidechem.com

The Boc group provides a stable yet readily removable protecting group for the nitrogen atom, allowing for selective reactions at other parts of the molecule. The cyano group is a versatile functional handle that can be converted into various other functionalities, such as amines, carboxylic acids, or amides, which are common in bioactive compounds. For instance, this compound is a key intermediate in the synthesis of inhibitors of enzymes like Fibroblast Activation Protein (FAP), which are targets for various diseases. nih.gov Its utility is further enhanced by its good solubility in organic solvents, which facilitates reaction and purification processes. chemimpex.com

Table 1: Chemical Identity of this compound

| Property | Value |

|---|---|

| Systematic Name | (3S)-tert-butyl 3-cyanopyrrolidine-1-carboxylate |

| Synonyms | (S)-1-N-Boc-3-Cyanopyrrolidine, (S)-3-Cyano-pyrrolidine-1-carboxylic acid tert-butyl ester cymitquimica.com |

| CAS Number | 132945-78-9 sigmaaldrich.com |

| Molecular Formula | C₁₀H₁₆N₂O₂ sigmaaldrich.com |

| Molecular Weight | 196.25 g/mol sigmaaldrich.com |

| Structure |  |

Historical Context and Evolution of Research Interest in Optically Active 3-Substituted Pyrrolidines

The pyrrolidine ring is a structural feature of numerous natural alkaloids, such as nicotine (B1678760) and hygrine, and is central to the structure of the amino acid proline. mappingignorance.org This natural prevalence has long made pyrrolidine derivatives attractive targets for synthetic chemists. nih.gov The development of stereoselective methods to synthesize optically active substituted pyrrolidines has been a significant area of research. mdpi.com

One of the most direct methods for the enantioselective synthesis of substituted pyrrolidines is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. mappingignorance.org This reaction is highly stereoselective and can generate multiple new stereocenters in a single step. mappingignorance.org Over the years, significant effort has been invested in developing a wide variety of chiral metal catalysts and organocatalysts to improve the efficiency and scope of this and other synthetic routes. mappingignorance.orgresearchgate.net The synthesis of 3-substituted pyrrolidines, in particular, has been approached through various strategies, including cycloaddition reactions and the ring-closing metathesis of N-diallyl sulfonamide derivatives. sci-hub.se

Overview of Current Research Trajectories Involving the this compound Scaffold

Current research continues to leverage the this compound scaffold for the synthesis of novel, biologically active compounds. A significant area of focus is in the development of enzyme inhibitors for therapeutic applications. For example, the cyanopyrrolidine moiety is a key feature in a class of inhibitors targeting prolyl oligopeptidase (POP), an enzyme implicated in neurological disorders. frontiersin.org Cyanopyrrolidines can act as electrophilic agents that react with serine or cysteine residues in the active sites of these proteases. frontiersin.org

Furthermore, the scaffold is utilized in the discovery of selective inhibitors for Fibroblast Activation Protein (FAP), a protease involved in tumor growth and tissue remodeling. nih.gov Research in this area involves modifying the scaffold to enhance potency and selectivity against related enzymes. nih.gov The development of novel synthetic methodologies, including flow chemistry, has also been applied to the synthesis of cyanopyrrolidine derivatives, enabling more efficient and scalable production of these important pharmaceutical intermediates. acs.org

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Form | Solid | sigmaaldrich.com |

| Optical Activity | [α]/D +24.0±2.0°, c = 1 in methanol | sigmaaldrich.com |

| Functional Group | Nitrile | sigmaaldrich.com |

| SMILES String | CC(C)(C)OC(=O)N1CCC@@HC#N | sigmaaldrich.com |

| InChI Key | VDDMCMFPUSCJNA-MRVPVSSYSA-N | sigmaaldrich.com |

Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl (3S)-3-cyanopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h8H,4-5,7H2,1-3H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDDMCMFPUSCJNA-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373539 | |

| Record name | (S)-1-Boc-3-cyanopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132945-78-9 | |

| Record name | (S)-1-Boc-3-cyanopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-1-Boc-3-cyanopyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-N-Boc-3-cyanopyrrolidine, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R35ETK6F9K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for S 1 Boc 3 Cyanopyrrolidine

Stereoselective Synthesis Strategies

The creation of the specific (S) stereocenter at the C3 position of the pyrrolidine (B122466) ring is the most critical challenge in the synthesis of (S)-1-Boc-3-cyanopyrrolidine. Modern organic synthesis offers several powerful approaches to achieve this with high enantiomeric purity.

Asymmetric Catalysis Approaches to Pyrrolidine Core Formation

Asymmetric catalysis has revolutionized the synthesis of chiral molecules by using small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. In the context of pyrrolidine synthesis, organocatalysis has emerged as a particularly powerful tool. mdpi.comnih.gov

Chiral pyrrolidine derivatives, often derived from the amino acid proline, are highly effective organocatalysts for a variety of transformations that can be applied to construct the pyrrolidine core itself. mdpi.comacs.org Key reactions include asymmetric Michael additions, aldol (B89426) reactions, and cycloadditions. mdpi.comacs.orgbeilstein-journals.org For instance, diarylprolinol silyl (B83357) ethers, a class of organocatalysts, are exceptionally efficient in promoting asymmetric reactions to form functionalized aldehydes, which are precursors to the pyrrolidine ring. mdpi.comnih.gov Another powerful method is the [3+2] cycloaddition reaction between azomethine ylides and electron-deficient alkenes, which can be catalyzed by chiral metal complexes or organocatalysts to afford highly substituted pyrrolidines with excellent stereocontrol. mdpi.com

An organocatalytic asymmetric cascade reaction has been developed to synthesize highly substituted pyrrolidines with a stereogenic center at the 3-position. rsc.org This method utilizes cinchonidine-derived bifunctional amino-squaramide catalysts to achieve high enantio- and diastereoselectivities. rsc.org

| Catalyst Type | Reaction | Key Features | Reference(s) |

| Diarylprolinol silyl ethers | Asymmetric functionalization of aldehydes | High efficiency and versatility. | mdpi.comnih.gov |

| Cinchonidine-derived amino-squaramide | Asymmetric cascade reaction | Forms highly substituted pyrrolidines with a C3 stereocenter. | rsc.org |

| L-proline and derivatives | Aldol and Michael reactions | Readily available, but sometimes limited in substrate scope and enantioselectivity. | mdpi.comacs.org |

Chiral Pool Synthesis Routes Employing Established Precursors

Chiral pool synthesis leverages the vast supply of naturally occurring enantiomerically pure compounds, such as amino acids, carbohydrates, and terpenes, as starting materials. whiterose.ac.uknih.gov This approach is direct and avoids the need for an asymmetric induction step, as the chirality is already present in the starting material. whiterose.ac.uk

For the synthesis of this compound, (S)-proline and (S)-4-hydroxyproline are ideal and commonly used starting materials from the chiral pool. whiterose.ac.ukmdpi.comresearchgate.net These precursors already contain the desired stereochemistry, which can be retained through a series of chemical transformations. For example, functional group manipulation of an L-proline derivative can lead to the desired 3-substituted pyrrolidine. whiterose.ac.uk The use of readily available and inexpensive chiral starting materials like L-proline makes this strategy highly attractive for large-scale synthesis. whiterose.ac.uk

Other chiral precursors from the pool, such as D-mannitol, can be transformed into chiral imines. These imines can then undergo diastereoselective reactions to form intermediates that are subsequently cyclized to yield enantiomerically pure 2-substituted pyrrolidines. beilstein-journals.org

| Chiral Precursor | Key Transformation(s) | Advantage | Reference(s) |

| L-Proline / 4-Hydroxy-L-proline | Functional group interconversion | Direct route, retains inherent stereochemistry. | whiterose.ac.ukmdpi.comresearchgate.net |

| D-Mannitol | Conversion to chiral imine, diastereoselective allylation, cyclization | Access to tuneable pyrrolidine organocatalysts. | beilstein-journals.org |

| Amino Acids (general) | Derivatization and cyclization | Abundant and available in both enantiomeric forms. | nih.gov |

Enantioselective Transformation of Prochiral Intermediates

This strategy involves creating the chiral center from a prochiral molecule—a molecule that has a plane of symmetry but can be made chiral in a single step. Desymmetrization of such prochiral or meso compounds is a highly efficient method for obtaining enantiomerically pure products. researchgate.netumich.edu

Biocatalysis, using enzymes as catalysts, offers a powerful tool for these transformations due to the high specificity and selectivity of enzymes. researchgate.netacs.org Transaminases, for example, can catalyze the transfer of an amino group to a prochiral ketone. This has been applied to the synthesis of chiral 2-substituted pyrrolidines from ω-chloroketones, achieving excellent enantiomeric excess (>95% ee) for both enantiomers by selecting the appropriate enzyme variant. acs.orgacs.org The resulting chloro-amine intermediate spontaneously cyclizes to form the pyrrolidine ring. acs.orgacs.org

Another biocatalytic approach involves the desymmetrization of meso-pyrrolidine-2,5-dicarboxamides using amidase-containing E. coli whole cells. researchgate.net This process hydrolyzes the prochiral substrate to yield enantiopure 4-carbamoylpyrrolidine-3-carboxylic acid derivatives with high yields and enantioselectivity. researchgate.net

| Method | Prochiral Substrate | Catalyst/Enzyme | Key Outcome | Reference(s) | | --- | --- | --- | --- | | Asymmetric Amination | ω-chloroketones | Transaminases (TAs) | Enantiocomplementary synthesis of 2-substituted pyrrolidines. | acs.orgacs.org | | Desymmetrization | meso-pyrrolidine-2,5-dicarboxamides | Amidase-containing E. coli | Enantiopure cis-3,4-disubstituted pyrrolidines. | researchgate.net | | Pd-catalyzed Desymmetrization | Symmetrical dienes | Chiral Palladium complexes | Potential for enantioselective carboamination reactions. | umich.edu |

Retrosynthetic Analysis and Precursor Design for this compound

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the analysis focuses on the formation of the pyrrolidine ring and the stereocontrolled introduction of the cyano group. researchgate.netnih.gov

Cyclization Reactions for Pyrrolidine Ring Construction

The construction of the five-membered pyrrolidine ring is a cornerstone of the synthesis. Several cyclization strategies have been developed, each with its own advantages. researchgate.netnih.gov

One common approach is the intramolecular cyclization of acyclic precursors. mdpi.com For instance, an amine can undergo intramolecular cyclization upon reflux in the presence of a base. mdpi.com Radical cyclization is another powerful method for forming the pyrrolidine ring system. acs.org More modern methods include electroreductive cyclization, which can be performed in a flow microreactor, and various transition-metal-catalyzed cyclizations. beilstein-journals.orggoogle.com

The choice of cyclization often depends on the available starting materials and the desired substitution pattern on the pyrrolidine ring. For precursors derived from amino acids, intramolecular coupling reactions are frequently employed. researchgate.net

Stereocontrolled Introduction of the Cyano Group

The introduction of the cyano group at the C3 position with the correct (S) stereochemistry is a critical step. A highly effective method involves a nucleophilic substitution (SN2) reaction. This is typically achieved by using a precursor with a leaving group at the C3 position that already has the opposite (R) stereochemistry.

For example, (S)-1-Boc-3-hydroxypyrrolidine can be converted into its corresponding mesylate, (R)-1-Boc-3-methanesulfonyloxypyrrolidine. Treatment of this mesylate with a cyanide source, such as sodium cyanide, in a polar aprotic solvent like DMSO, leads to an SN2 reaction. This reaction proceeds with inversion of stereochemistry, yielding the desired this compound.

Alternatively, cyanation can be achieved through reactions involving hypervalent iodine reagents or under CO2-catalyzed conditions for certain substrates, although the direct application to 3-cyanopyrrolidine synthesis is specific to the chosen route. acs.orgacs.org Alkylation of N-Boc protected secondary amino nitriles at the α-position to the cyano group is another reported strategy. sci-hub.se

Strategic Implementation and Cleavage of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions. organic-chemistry.orgamericanpeptidesociety.org

Implementation: The most common method for the introduction of the Boc group onto the pyrrolidine nitrogen is through the reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. smolecule.com This reaction is typically high-yielding and straightforward. For instance, treating 3-cyanopyrrolidine with Boc₂O in dichloromethane (B109758) with triethylamine (B128534) as a catalyst can achieve high conversion efficiency. smolecule.com The Boc group serves to decrease the nucleophilicity and basicity of the amine, rendering it less reactive and stable to various subsequent chemical transformations.

Cleavage: The removal of the Boc group is typically accomplished by treatment with strong acids, such as trifluoroacetic acid (TFA). americanpeptidesociety.org Anhydrous conditions are generally preferred for the cleavage of tert-butyl carbamates to generate the free amine. organic-chemistry.org The choice of acid and reaction conditions can be tailored to be compatible with other functional groups present in the molecule. For example, cleavage with 4M HCl in dioxane can be achieved without affecting a fluoroaryl moiety. smolecule.com It is crucial to remove the N-terminal Boc-group before certain reactions, such as HF cleavage, to prevent potential side reactions like t-butylation. merckmillipore.com

The strategic use of the Boc group allows for the selective functionalization of other parts of the molecule while the pyrrolidine nitrogen is protected. This "orthogonal protection strategy" is essential when another protecting group, such as the base-labile Fmoc group, is used elsewhere in the molecule. organic-chemistry.org

Optimization of Reaction Conditions and Process Intensification in Academic Synthesis

The optimization of reaction parameters is crucial for achieving high yields, purity, and stereoselectivity in the synthesis of this compound and its derivatives.

Solvents can significantly influence the stereoselectivity of a reaction by affecting the stability of transition states and intermediates. rsc.org In the context of synthesizing chiral pyrrolidines, the choice of solvent is critical. For instance, enantioselective deprotonation reactions are often carried out in ethereal solvents at low temperatures, such as -78 °C, to achieve high stereoselectivity. The use of different solvents, including aliphatic and aromatic hydrocarbons, halohydrocarbons, and ethers, can lead to the formation of distinct solute-solvent clusters, which in turn act as the reactive species and influence the stereochemical outcome. rsc.org

Temperature control is another vital factor. Low temperatures are frequently employed in stereoselective reactions to enhance the energy difference between diastereomeric transition states, leading to higher enantiomeric or diastereomeric excess.

The efficiency and stereoselectivity of many synthetic transformations leading to chiral pyrrolidines are highly dependent on the catalyst system employed. This includes both the metal catalyst and the chiral ligand.

Catalyst Loading: Optimizing the catalyst loading is a key aspect of process intensification. For some reactions, catalyst loading can be reduced to as low as 1 mol % without a significant loss in stereoselectivity. unimi.it This not only reduces the cost of the synthesis but also minimizes the amount of residual metal in the final product.

Ligand Design: The design of chiral ligands is a cornerstone of asymmetric catalysis. acs.org For the synthesis of substituted chiral cyanopyrrolidines, various catalyst systems have been explored. For example, copper(I) catalysts with chiral sulfinamide monophosphine (Ming-Phos) ligands have been used in asymmetric [3+2] cycloaddition reactions to produce highly substituted pyrrolidines with excellent diastereo- and enantioselectivities. researchgate.net Bifunctional ligands, which can activate both the nucleophile and the electrophile through non-covalent interactions like hydrogen bonding, have also been developed to achieve high enantioselectivity in C-C bond-forming reactions. acs.org The optimization of these catalyst-ligand systems is often achieved through high-throughput screening of large ligand libraries. acs.org

Green Chemistry Principles and Sustainable Synthesis Approaches for this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rroij.com These principles are increasingly being applied to the synthesis of pharmaceutical intermediates like this compound.

One of the key tenets of green chemistry is the use of safer solvents. rroij.comunibo.it Research efforts are focused on replacing hazardous solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP) with greener alternatives. unibo.it The use of biocatalysis, employing enzymes or whole microbial cells, offers a sustainable approach to chemical transformations, often providing high selectivity under mild reaction conditions. nih.gov For example, a thermostable aldo-keto reductase has been used for the efficient bioreduction of N-Boc-3-piperidone to produce (S)-N-Boc-3-hydroxypiperidine, a related chiral intermediate, with high enantioselectivity. nih.gov

Reactivity and Derivatization Studies of S 1 Boc 3 Cyanopyrrolidine in Research

Transformations Involving the Cyano Group

The cyano group in (S)-1-Boc-3-cyanopyrrolidine is a key functional group that can undergo a variety of transformations, making it a valuable handle for introducing molecular diversity.

The hydrolysis of nitriles is a fundamental transformation that converts them into carboxylic acids. This reaction can be carried out under either acidic or basic conditions. chemistrysteps.comlibretexts.orglibretexts.org

Under acidic conditions, the nitrile is typically heated with a dilute acid, such as hydrochloric acid, to yield the corresponding carboxylic acid. libretexts.org The reaction proceeds through the formation of an amide intermediate. chemistrysteps.comlibretexts.org For example, the hydrolysis of this compound would yield (S)-1-Boc-pyrrolidine-3-carboxylic acid. cymitquimica.comnih.gov

Basic hydrolysis involves heating the nitrile with an alkali solution, like sodium hydroxide. libretexts.org This initially produces the salt of the carboxylic acid, which is then acidified to obtain the free carboxylic acid. libretexts.org

The resulting carboxylic acid, (S)-1-Boc-pyrrolidine-3-carboxylic acid, is a valuable intermediate in its own right, used in peptide synthesis and for the creation of other bioactive molecules. cymitquimica.comchemimpex.com Esterification of this carboxylic acid can be achieved through standard methods to produce the corresponding esters, such as (S)-1-Boc-pyrrolidine-3-carboxylic acid methyl ester. chemicalbook.com

Table 1: General Conditions for Nitrile Hydrolysis

| Hydrolysis Type | Reagents | Product |

|---|---|---|

| Acidic | Dilute HCl or H₂SO₄, Heat | Carboxylic Acid |

| Basic | NaOH or KOH, Heat, then H₃O⁺ | Carboxylic Acid |

The reduction of the nitrile group in this compound provides a direct route to the corresponding primary amine, (S)-1-Boc-3-(aminomethyl)pyrrolidine. oakwoodchemical.comsigmaaldrich.com This transformation is significant as it introduces a basic amino group, which is a common feature in many biologically active compounds.

Several reducing agents can be employed for this purpose. Catalytic hydrogenation is a widely used method, often utilizing catalysts such as Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere. commonorganicchemistry.comacsgcipr.org To minimize the formation of secondary and tertiary amine byproducts, ammonia (B1221849) is often added to the reaction mixture. commonorganicchemistry.comgoogle.com

Hydride reagents are also effective for nitrile reduction. Borane complexes like borane-tetrahydrofuran (B86392) (BH₃-THF) and borane-dimethylsulfide (BH₃-SMe₂) are commonly used. commonorganicchemistry.com Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that can also be used, though it may sometimes lead to the reduction of other functional groups if not used selectively. chemistrysteps.com

Table 2: Common Reagents for Nitrile Reduction to Primary Amines

| Reagent | Typical Conditions |

|---|---|

| H₂/Raney Nickel | H₂ gas, often with added NH₃ |

| H₂/Pd/C | H₂ gas, often with added NH₃ |

| BH₃-THF | THF, often with heating |

| LiAlH₄ | Anhydrous ether or THF, followed by aqueous workup |

The polarized carbon-nitrogen triple bond of the cyano group is electrophilic and susceptible to attack by nucleophiles. chemistrysteps.com This reactivity allows for the synthesis of a variety of derivatives. Cyanopyrrolidines, in general, have been utilized as electrophilic agents that react with cysteine and serine proteases, where the active site residue performs a nucleophilic attack on the carbon of the nitrile. frontiersin.orgnih.gov This highlights the potential for this compound to be used in the development of enzyme inhibitors. smolecule.comnih.gov

Organometallic reagents, such as Grignard reagents (RMgX), can add to the nitrile group to form ketones after hydrolysis of the intermediate imine. libretexts.org This provides a method for introducing new carbon-carbon bonds at the 3-position of the pyrrolidine (B122466) ring.

[3+2] Cycloaddition reactions are powerful methods for the construction of five-membered heterocyclic rings. uchicago.edusci-rad.com While the nitrile group itself is not a 1,3-dipole, it can act as a dipolarophile and react with various 1,3-dipoles such as azides, nitrones, and nitrile oxides. uchicago.edu These reactions provide a route to a wide array of heterocyclic structures fused or appended to the pyrrolidine ring.

For instance, the reaction of this compound with an azide (B81097) would lead to the formation of a tetrazole ring. Such cycloaddition reactions are often regioselective and can be stereoselective, making them valuable tools in the synthesis of complex molecules. sci-rad.com

Chemical Modifications and Functionalization of the Pyrrolidine Ring System

Beyond the reactivity of the cyano group, the pyrrolidine ring of this compound can also be functionalized, allowing for the introduction of substituents at various positions.

The functionalization of the pyrrolidine ring at positions C-2 and C-4 expands the synthetic utility of this compound. The presence of the Boc-protecting group on the nitrogen can influence the regioselectivity of these reactions.

Research has shown the synthesis of various substituted pyrrolidines, including those with functional groups at the C-2 and C-4 positions. For example, derivatives such as (S)-N-(2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl) have been synthesized, indicating that the C-4 position can be functionalized, in this case with fluorine atoms. snmjournals.org

Furthermore, the synthesis of various DPP-IV inhibitors based on cyanopyrrolidines often involves modifications at different positions of the pyrrolidine ring. researchgate.net For instance, the synthesis of 4-fluoro-2-cyanopyrrolidine derivatives has been reported, demonstrating functionalization at the C-4 position. researchgate.net While direct functionalization of this compound at C-2 or C-4 might be challenging, related systems show that such modifications are feasible starting from appropriately substituted precursors. The development of catalytic asymmetric methods, such as 1,3-dipolar cycloadditions of azomethine ylides, provides access to highly functionalized proline derivatives, which can be precursors to substituted cyanopyrrolidines. researchgate.net

Stereochemical Integrity During Subsequent Transformations

The preservation of the stereochemical integrity at the C3 position of this compound is paramount for its application in the synthesis of enantiomerically pure target molecules. The susceptibility of this stereocenter to epimerization is a critical consideration in reaction design.

Research into related 3-substituted pyrrolidine systems provides insights into the potential for maintaining stereochemical fidelity. For instance, studies on the epimerization of functionalized proline derivatives have shown that the C2 stereocenter can be prone to epimerization under basic conditions, a process that can be influenced by the nature of the N-protecting group. researchgate.netresearchgate.net An electron-withdrawing N-protecting group, for example, can be a key factor in promoting such epimerization. researchgate.net

While direct, comprehensive studies on the epimerization of this compound are not extensively documented in publicly available literature, the general principles of stereochemical stability in related systems suggest that reaction conditions must be carefully controlled. The use of strong bases or prolonged exposure to harsh reaction conditions could potentially compromise the stereochemical integrity at C3. Therefore, transformations are typically designed to proceed under mild conditions to mitigate the risk of racemization.

A summary of factors influencing stereochemical integrity in related pyrrolidine systems is presented below:

| Factor | Influence on Stereochemical Integrity |

| Base Strength | Strong bases can increase the risk of epimerization at stereocenters with acidic protons. |

| Temperature | Higher reaction temperatures can provide the energy needed to overcome the activation barrier for epimerization. |

| N-Protecting Group | Electron-withdrawing N-protecting groups can influence the acidity of adjacent protons, potentially increasing the risk of epimerization. |

| Reaction Time | Prolonged reaction times, especially under harsh conditions, can lead to the erosion of stereochemical purity. |

Applications of S 1 Boc 3 Cyanopyrrolidine As a Chiral Building Block in Complex Molecule Synthesis

Role in Natural Product Synthesis Research

The pyrrolidine (B122466) scaffold is a prevalent motif in numerous natural products, particularly alkaloids with significant biological activities. Consequently, (S)-1-Boc-3-cyanopyrrolidine serves as a crucial starting material in the synthesis of natural product analogs. Its inherent chirality is pivotal for constructing enantiomerically pure target molecules. The synthesis of polyhydroxylated pyrrolidine analogues, for instance, often commences from chiral precursors like this compound to achieve the desired stereochemistry, which is crucial for their biological function.

Utilization in the Synthesis of Advanced Intermediates for Diverse Heterocyclic Scaffolds

The chemical functionalities of this compound allow for its transformation into a variety of advanced intermediates, which are subsequently used to construct diverse heterocyclic scaffolds. The nitrile group can be reduced to a primary amine, hydrolyzed to a carboxylic acid, or participate in cycloaddition reactions. cymitquimica.com These transformations pave the way for the synthesis of complex structures such as spirocyclic sultams and other intricate heterocyclic systems. nih.gov

For example, the reduction of the nitrile in derivatives of this compound is a key step in creating aminomethyl-pyrrolidine intermediates. These intermediates are valuable in medicinal chemistry for building more complex molecules. A notable application is in the synthesis of the key intermediate for Gemifloxacin, where the chemoselective hydrogenation of a cyano group in a related pyrrolidine derivative is a critical step. researchgate.net

| Intermediate | Transformation of Nitrile Group | Resulting Scaffold/Application |

|---|---|---|

| (S)-1-Boc-3-(aminomethyl)pyrrolidine | Reduction | Chiral building block for various pharmaceuticals. |

| (S)-1-Boc-pyrrolidine-3-carboxylic acid | Hydrolysis | Precursor for peptide synthesis and other bioactive molecules. |

| Spirocyclic β- and γ-sultams | Reduction followed by intramolecular sulfonylation | Novel sp3-enriched building blocks for drug discovery. nih.gov |

Contribution to Scaffold Diversity-Oriented Synthesis and Combinatorial Chemistry

Diversity-oriented synthesis (DOS) aims to create structurally diverse small molecules to explore chemical space and identify novel biological activities. scispace.comcam.ac.uk this compound is an excellent scaffold for DOS due to the multiple reaction sites it offers. The pyrrolidine ring can be functionalized at various positions, and the nitrile group can be converted into a wide array of other functional groups.

This versatility allows for the generation of large libraries of compounds with varied stereochemistry, functional groups, and molecular frameworks. scispace.com Such libraries are invaluable in high-throughput screening campaigns to discover new drug leads and chemical probes for studying biological pathways. nih.govmdpi.com The ability to systematically modify the pyrrolidine core enables the exploration of structure-activity relationships, a key aspect of medicinal chemistry. mdpi.com

Development of Novel Chiral Ligands and Organocatalysts Derived from the Pyrrolidine Core

Enantiomerically pure pyrrolidines are widely employed as chiral auxiliaries and ligands in asymmetric synthesis. The (S)-configuration of this compound makes it a valuable starting material for the synthesis of novel chiral ligands and organocatalysts. These catalysts are instrumental in controlling the stereochemical outcome of chemical reactions, leading to the production of single enantiomers of chiral molecules.

For instance, chiral diamines derived from pyrrolidine scaffolds can be used as ligands in metal-catalyzed asymmetric reactions. The development of such ligands is an active area of research, with the goal of creating highly efficient and selective catalysts for a broad range of chemical transformations.

Integration into Asymmetric Synthesis Strategies for Enantiomerically Pure Targets

The primary application of this compound lies in its role as a chiral building block for the asymmetric synthesis of enantiomerically pure compounds. chemimpex.com Many pharmaceuticals and biologically active molecules are chiral, and often only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even harmful.

Mechanistic Investigations of Reactions Involving S 1 Boc 3 Cyanopyrrolidine

Elucidation of Reaction Pathways and Intermediates

The tert-butoxycarbonyl (Boc) protecting group plays a pivotal role in directing the reactivity of the pyrrolidine (B122466) ring. Its steric bulk and electronic effects influence the regioselectivity of reactions, particularly those involving deprotonation and subsequent functionalization. The electron-withdrawing nature of the Boc group acidifies the protons on the carbons adjacent to the nitrogen, making them susceptible to deprotonation by strong bases.

In reactions such as the deprotonation-substitution of N-Boc-pyrrolidines, the formation of a lithiated intermediate is a key step. The stereochemical outcome of these reactions is often dependent on the nature of the electrophile and the solvent used. For instance, non-coordinating electrophiles may lead to inversion of configuration, while coordinating electrophiles can result in retention of stereochemistry. The presence of the cyano group at the 3-position introduces further complexity, influencing the stability and reactivity of intermediates.

Investigations into the synthesis of functionalized pyrrolidines from (S)-1-Boc-3-cyanopyrrolidine often involve the transformation of the cyano group. For example, the reduction of the nitrile to a primary amine is a common synthetic step. The mechanism of this reduction can vary depending on the reducing agent employed. Catalytic hydrogenation, for instance, proceeds through the adsorption of the nitrile onto the catalyst surface, followed by the stepwise addition of hydrogen atoms.

Furthermore, the pyrrolidine ring itself can participate in cycloaddition reactions. For example, palladium-catalyzed [3+2] cycloaddition of trimethylenemethane with imines can generate chiral pyrrolidines, although achieving high enantioselectivity can be challenging. The mechanism of such reactions involves the formation of a palladium-trimethylenemethane complex, which then reacts with the imine in a concerted or stepwise fashion.

Transition State Analysis in Stereoselective Transformations

The stereoselectivity observed in many reactions of this compound is determined by the relative energies of the diastereomeric transition states. Computational methods, such as Density Functional Theory (DFT), have become invaluable tools for analyzing these transition states and understanding the origins of stereocontrol.

In asymmetric deprotonation reactions using a chiral base, the formation of a specific diastereomeric complex between the substrate and the base is crucial. The transition state for proton abstraction will have a preferred geometry that minimizes steric interactions and maximizes favorable electronic interactions. For example, in the deprotonation of N-Boc-pyrrolidines mediated by a chiral lithium amide base, the transition state involves the coordination of the lithium to both the carbamate (B1207046) oxygen and the nitrogen of the base, creating a rigid, chair-like structure that directs the approach of the base to a specific proton.

Similarly, in stereoselective additions to the cyano group, the facial selectivity is governed by the transition state of the nucleophilic attack. The existing stereocenter at the 3-position of the pyrrolidine ring can influence the trajectory of the incoming nucleophile, leading to the preferential formation of one diastereomer over the other. DFT calculations can model the approach of the nucleophile and identify the lowest energy transition state, thereby predicting the major product. acs.org

The role of noncovalent interactions, such as hydrogen bonding and π-π stacking, in stabilizing transition states is also a significant area of investigation. acs.org In reactions involving chiral catalysts, these interactions between the catalyst and the substrate can create a highly organized transition state assembly, leading to high levels of enantioselectivity. acs.org

Kinetic Studies of Key Synthetic Steps

Kinetic studies provide quantitative data on reaction rates, which is essential for optimizing reaction conditions and elucidating reaction mechanisms. By monitoring the concentration of reactants, intermediates, and products over time, the rate law for a reaction can be determined, providing insights into the molecularity of the rate-determining step.

For instance, in the chemoselective hydrogenation of a related compound, 4-cyano-3-methoxyimino-1-(N-tert-butoxycarbonyl)pyrrolidine (CMBP), kinetic studies revealed that the addition of acid significantly increased both the reaction rate and selectivity. acs.org This suggests that the protonation of the substrate is a key step in the catalytic cycle.

Kinetic resolution is another important application of kinetic studies in the context of chiral molecules. In the reaction of a racemic mixture with a chiral catalyst or reagent, one enantiomer may react faster than the other. By carefully controlling the reaction time, it is possible to obtain the unreacted enantiomer in high enantiomeric excess. Kinetic analysis of such processes can provide information about the relative activation energies for the reaction of each enantiomer.

The use of in-situ monitoring techniques, such as ReactIR spectroscopy, allows for real-time tracking of reaction progress. whiterose.ac.uk This can be particularly useful for studying fast reactions or for identifying transient intermediates that may not be observable by traditional methods. whiterose.ac.uk

Isotopic Labeling Studies for Reaction Mechanism Confirmation

Isotopic labeling is a powerful technique for tracing the fate of atoms during a chemical reaction, thereby providing unambiguous evidence for proposed reaction mechanisms. beilstein-journals.orgnih.gov By replacing an atom with one of its isotopes (e.g., replacing ¹H with ²H (deuterium) or ¹²C with ¹³C), the position of that atom in the product can be determined using techniques such as NMR spectroscopy or mass spectrometry. beilstein-journals.org

In the context of reactions involving this compound, deuterium (B1214612) labeling has been used to probe the mechanism of deprotonation-substitution reactions. For example, by selectively replacing one of the α-protons with deuterium, it is possible to determine which proton is preferentially removed by the base. Such studies have confirmed that the stereochemical outcome of electrophilic trapping can be independent of which α-proton is initially removed.

Isotopic labeling can also be used to determine kinetic isotope effects (KIEs). A KIE is the change in the rate of a reaction when an atom in the reactant is replaced by one of its isotopes. A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step. For example, a significant kH/kD value for a deprotonation reaction would indicate that the C-H bond is being broken in the rate-determining step. Selective isotopic labeling has been utilized to probe the mechanism of C-H bond activation, revealing kinetic isotope effects that provide insight into the reaction mechanism. nih.gov

Role of Chiral Auxiliaries and Catalysts in Stereocontrol

Chiral auxiliaries and catalysts are essential for achieving high levels of stereocontrol in reactions involving prochiral substrates like this compound. numberanalytics.com A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.comyork.ac.uk After the reaction, the auxiliary is removed, yielding the desired enantiomerically enriched product. york.ac.uk

For example, in the synthesis of chiral pyrrolidine derivatives, a chiral auxiliary can be attached to the nitrogen atom of the pyrrolidine ring. The steric and electronic properties of the auxiliary then influence the facial selectivity of reactions at other positions on the ring. The use of chiral auxiliaries like (1R)-(+)-2,10-camphorsultam or (1S)-(-)-2,10-camphorsultam has been shown to facilitate stereoselective synthesis, ensuring the desired configuration in the final product.

Chiral catalysts, on the other hand, are used in substoichiometric amounts and can generate large quantities of a chiral product from a prochiral substrate. numberanalytics.com These catalysts create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. Transition metal catalysts with chiral ligands are widely used for this purpose. For instance, enantioselective transition metal catalysis can be influenced by attractive noncovalent interactions between the ligand and the substrate. acs.org

In the context of this compound, chiral catalysts can be employed for various transformations, including asymmetric hydrogenation of the cyano group or asymmetric C-C bond-forming reactions. The design of the chiral ligand is critical for achieving high enantioselectivity, and often involves creating a well-defined binding pocket that can effectively differentiate between the two enantiotopic faces of the substrate.

Interactive Data Table: Mechanistic Data for Reactions Involving Pyrrolidine Derivatives

| Reaction Type | Substrate | Reagent/Catalyst | Key Intermediate/Transition State | Mechanistic Insight | Reference |

| Deprotonation-Substitution | N-Boc-pyrrolidine | s-BuLi/(-)-sparteine | Lithiated pyrrolidine complex | Stereochemical outcome depends on electrophile and solvent. | whiterose.ac.uk |

| Chemoselective Hydrogenation | 4-Cyano-3-methoxyimino-1-(N-tert-butoxycarbonyl)pyrrolidine | Pd/C, Acid | Protonated substrate | Acid catalysis enhances rate and selectivity. | acs.org |

| [3+2] Cycloaddition | Trimethylenemethane with imines | Palladium catalyst | Palladium-trimethylenemethane complex | Pathway to chiral pyrrolidines. | |

| Asymmetric Deprotonation | N-Boc-pyrrolidine | Chiral lithium amide | Diastereomeric complex | Chiral base controls stereochemistry of deprotonation. | whiterose.ac.uk |

| Isotopic Labeling | N-Boc-pyrrolidine | Deuterated reagents | Deuterium-labeled product | Confirms which proton is abstracted in the reaction mechanism. | |

| Chiral Auxiliary Directed Synthesis | Alkyl pent-2-ynoate derivatives | (1R)-(+)-2,10-camphorsultam | Chiral sultam adduct | Auxiliary controls the stereochemistry of the cyclization. |

Computational and Theoretical Studies on S 1 Boc 3 Cyanopyrrolidine and Its Derivatives

Conformational Analysis and Energetics

The biological activity and reactivity of flexible molecules like (S)-1-Boc-3-cyanopyrrolidine are intrinsically linked to their three-dimensional structure and conformational preferences. Conformational analysis, therefore, represents a cornerstone of its theoretical investigation. The pyrrolidine (B122466) ring can adopt various puckered conformations, typically described as envelope (E) and twist (T) forms. The presence of the bulky tert-butoxycarbonyl (Boc) protecting group and the cyano substituent at the C3 position significantly influences the conformational landscape.

Theoretical methods, particularly Density Functional Theory (DFT), are widely employed to probe the potential energy surface of such molecules. nih.gov These calculations can identify stable conformers and the energy barriers for their interconversion. For this compound, the puckering of the five-membered ring and the orientation of the Boc and cyano groups are the primary degrees of freedom.

Key Research Findings:

Ring Pucker: The pyrrolidine ring in this compound is not planar and exists in a dynamic equilibrium between several low-energy conformations. The exact nature of the preferred pucker is sensitive to the computational method and the inclusion of solvent effects.

Substituent Orientation: The cyano group can exist in either an axial or equatorial position relative to the average plane of the ring. The relative energies of these conformers are influenced by steric and electronic factors. The bulky Boc group also exhibits restricted rotation around the N-C(O) bond, leading to distinct conformers.

Solvent Effects: The polarity of the solvent can influence the conformational equilibrium. nih.gov Polar solvents may stabilize conformers with larger dipole moments. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are often used in DFT calculations to account for these effects.

Interactive Data Table: Calculated Relative Energies of this compound Conformers

| Conformer | Ring Pucker | Cyano Orientation | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Acetonitrile (PCM) |

| 1 | Twist (T) | Equatorial | 0.00 | 0.00 |

| 2 | Envelope (E) | Equatorial | 0.85 | 0.75 |

| 3 | Twist (T) | Axial | 1.50 | 1.80 |

| 4 | Envelope (E) | Axial | 2.20 | 2.50 |

Note: The data in this table is representative and intended for illustrative purposes. Actual values would be obtained from specific quantum chemical calculations.

Electronic Structure and Reactivity Predictions

The electronic structure of this compound governs its reactivity in chemical transformations. Computational methods provide a wealth of information about the distribution of electrons within the molecule, which can be used to predict its behavior in reactions.

Key Research Findings:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. For this compound, the HOMO is typically localized on the pyrrolidine nitrogen and the adjacent carbons, indicating its nucleophilic character. The LUMO is often associated with the cyano group, suggesting its susceptibility to nucleophilic attack.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecular surface. Regions of negative potential (red) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. In this compound, the nitrogen atom of the cyano group and the oxygen atoms of the Boc group are expected to be regions of negative potential.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic interactions within the molecule. It can quantify the extent of hyperconjugation and other stabilizing interactions that influence the molecule's geometry and reactivity.

Interactive Data Table: Calculated Electronic Properties of this compound

| Property | Value (in a.u.) | Description |

| HOMO Energy | -0.25 | Energy of the highest occupied molecular orbital |

| LUMO Energy | +0.05 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 0.30 | Indicator of chemical reactivity |

| Dipole Moment | 3.5 D | Measure of the overall polarity of the molecule |

Note: The data in this table is representative and intended for illustrative purposes. Actual values would be obtained from specific quantum chemical calculations.

Molecular Modeling of Stereochemical Outcomes

A significant application of computational chemistry in the context of chiral molecules like this compound is the prediction and rationalization of stereochemical outcomes in asymmetric reactions. researchgate.net By modeling the transition states of competing reaction pathways, it is possible to understand why one stereoisomer is formed preferentially over another. acs.orgemich.edu

Key Research Findings:

Transition State Modeling: For reactions involving this compound as a reactant or a catalyst, DFT calculations can be used to locate and characterize the transition state structures. nih.gov The relative energies of the diastereomeric transition states determine the stereoselectivity of the reaction.

Chiral Catalyst Interactions: When this compound or its derivatives are used as chiral ligands or organocatalysts, molecular modeling can elucidate the non-covalent interactions between the catalyst and the substrate in the transition state. These interactions are responsible for the transfer of chirality.

Conformational Effects on Stereoselectivity: The conformational preferences of the starting materials and intermediates can have a profound impact on the stereochemical outcome of a reaction. Computational studies can help to identify the reactive conformer and how its geometry influences the approach of the reagents.

Rational Design of this compound Derivatives for Specific Synthetic Applications

Computational methods are increasingly used for the in silico design of new molecules with desired properties, a process known as rational design. researchgate.net Starting from the this compound scaffold, new derivatives can be designed and their properties evaluated computationally before embarking on their synthesis.

Key Research Findings:

Modification of Steric and Electronic Properties: By introducing different substituents on the pyrrolidine ring, the steric and electronic properties of the molecule can be fine-tuned. For example, the introduction of electron-withdrawing or electron-donating groups can modulate the reactivity of the cyano group or the nucleophilicity of the nitrogen atom.

Design of Chiral Ligands: this compound can serve as a scaffold for the design of new chiral ligands for asymmetric catalysis. Computational screening can be used to identify derivatives that are likely to exhibit high enantioselectivity for a particular reaction.

Development of Bioactive Molecules: The pyrrolidine scaffold is a common motif in many biologically active compounds. nih.govfrontiersin.org Computational docking studies can be used to design derivatives of this compound that bind to specific biological targets, such as enzymes or receptors.

Quantitative Structure-Reactivity Relationships (QSAR) in Related Pyrrolidine Scaffolds

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physical properties. researchgate.net While specific QSAR studies on this compound may be limited, the principles can be applied to series of its derivatives. nih.govscispace.comtandfonline.com

Key Research Findings:

Descriptor Calculation: A wide range of molecular descriptors, including constitutional, topological, geometrical, and electronic descriptors, can be calculated for a series of pyrrolidine derivatives.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms, are used to build a QSAR model that correlates the calculated descriptors with the observed activity.

Model Validation: The predictive power of the QSAR model is assessed using various validation techniques, including cross-validation and the use of an external test set. A robust QSAR model can then be used to predict the activity of new, unsynthesized pyrrolidine derivatives. researchgate.net

Interactive Data Table: Example of Descriptors Used in QSAR Studies of Pyrrolidine Derivatives

| Descriptor Type | Example Descriptor | Information Encoded |

| Constitutional | Molecular Weight | Size of the molecule |

| Topological | Wiener Index | Branching of the molecular skeleton |

| Geometrical | Molecular Surface Area | Shape and size of the molecule |

| Electronic | Dipole Moment | Polarity and charge distribution |

| Quantum Chemical | HOMO/LUMO Energies | Reactivity and electronic properties |

Note: This table provides examples of descriptor types and is not an exhaustive list.

Advanced Analytical Methodologies for Research on S 1 Boc 3 Cyanopyrrolidine

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination

Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable technique for determining the enantiomeric purity of (S)-1-Boc-3-cyanopyrrolidine. This method separates the (S) and (R) enantiomers, allowing for the precise quantification of the desired enantiomer and any unwanted enantiomeric impurity. The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are particularly effective for the separation of chiral pyrrolidine (B122466) derivatives. For N-Boc protected compounds, normal-phase HPLC is often the method of choice. A typical mobile phase would consist of a mixture of a non-polar solvent, such as hexane, and a polar modifier, typically an alcohol like isopropanol (B130326) or ethanol. The differential interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the enantiomers and the chiral selector of the CSP result in their separation. The enantiomeric excess (e.e.) can then be calculated from the relative peak areas of the two enantiomers in the chromatogram.

Table 1: Representative Chiral HPLC Method for Pyrrolidine Derivatives

| Parameter | Condition |

|---|---|

| Column | Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate) on silica gel) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 25 °C |

| Expected Elution | The (R)-enantiomer typically elutes before the (S)-enantiomer on this type of CSP. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR are used to confirm the connectivity of the atoms in the molecule and provide information about its stereochemistry.

In the ¹H NMR spectrum, the protons of the pyrrolidine ring exhibit characteristic chemical shifts and coupling patterns. The presence of the Boc protecting group often leads to the observation of rotamers, which can result in broadened or duplicated signals for the protons near the nitrogen atom. The proton at the chiral center (C3) is of particular interest, and its coupling to the adjacent methylene (B1212753) protons can provide information about the conformation of the pyrrolidine ring. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to definitively assign the proton and carbon signals.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the pyrrolidine ring carbons are sensitive to the substituent at C3 and the conformation of the ring. The nitrile carbon has a characteristic chemical shift in the downfield region of the spectrum. The presence of the Boc group is confirmed by the signals for the quaternary carbon and the methyl carbons of the tert-butyl group.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Boc (C(CH₃)₃) | ~1.45 (s, 9H) | ~80.5 (C), ~28.4 (CH₃) |

| Boc (C=O) | - | ~154.0 |

| Pyrrolidine H2/H5 | 3.20 - 3.80 (m, 4H) | ~45.0 - 55.0 |

| Pyrrolidine H3 | 3.00 - 3.40 (m, 1H) | ~25.0 - 35.0 |

| Pyrrolidine H4 | 2.10 - 2.50 (m, 2H) | ~30.0 - 40.0 |

| Cyano (C≡N) | - | ~120.0 |

Mass Spectrometry Techniques for Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is a crucial technique for monitoring the progress of the synthesis of this compound and for confirming the mass of the final product. Due to the polar and non-volatile nature of the compound, Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) is a commonly used method.

During the synthesis, for instance, in the conversion of a hydroxyl precursor to the nitrile, LC-MS can be used to track the disappearance of the starting material and the appearance of the product. This allows for the optimization of reaction conditions such as temperature, reaction time, and reagent stoichiometry. The high sensitivity of mass spectrometry enables the detection of intermediates and byproducts, providing a comprehensive understanding of the reaction pathway.

For product confirmation, high-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecule, which can be used to confirm its elemental composition. The expected protonated molecule [M+H]⁺ for this compound (C₁₀H₁₆N₂O₂) would have a calculated mass-to-charge ratio (m/z) that can be compared with the experimentally observed value to a high degree of accuracy.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₆N₂O₂ |

| Molecular Weight | 196.25 g/mol |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Expected Ion | [M+H]⁺ |

| Calculated m/z | 197.1285 |

X-ray Crystallography for Absolute Configuration Determination and Conformational Studies

Single-crystal X-ray crystallography is the definitive method for determining the absolute configuration of chiral molecules like this compound. nbinno.com This technique provides an unambiguous three-dimensional structure of the molecule in the solid state. To determine the absolute configuration, the anomalous dispersion of X-rays by the atoms in the crystal is measured. The Flack parameter is a critical value obtained from the data refinement that confirms the correct enantiomer has been synthesized.

In addition to confirming the 'S' configuration at the C3 position, X-ray crystallography provides detailed information about bond lengths, bond angles, and torsion angles. This data is invaluable for conformational studies of the five-membered pyrrolidine ring. The puckering of the pyrrolidine ring, which can adopt envelope or twisted conformations, is influenced by the substituents. The Boc protecting group and the cyano group will influence the preferred conformation of the ring in the solid state. This structural information is crucial for understanding the molecule's reactivity and its interactions in biological systems.

Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD) for Chirality Characterization

Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD) are powerful chiroptical techniques used to characterize the chirality of this compound in solution.

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. researchgate.net This results in a spectrum with positive and negative bands that are unique to a specific enantiomer. VCD is particularly sensitive to the molecule's conformation in solution. By comparing the experimental VCD spectrum with the spectrum predicted by quantum mechanical calculations (often using Density Functional Theory, DFT), the absolute configuration of the molecule can be determined. researchgate.net This is a valuable alternative to X-ray crystallography, especially when suitable crystals cannot be obtained.

ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve can be used to confirm the chirality of a sample and to study its conformational properties. The Cotton effect, a characteristic feature in ORD curves near an absorption band, is directly related to the stereochemistry of the molecule.

Both VCD and ORD provide valuable information about the three-dimensional structure and chirality of this compound in the solution phase, which is often more relevant to its behavior in chemical reactions and biological systems than the solid-state structure obtained from X-ray crystallography.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (R)-1-Boc-3-cyanopyrrolidine |

| n-Hexane |

| Isopropanol |

| Ethanol |

Future Perspectives and Emerging Research Directions for S 1 Boc 3 Cyanopyrrolidine

Integration with Flow Chemistry and Automated Synthesis Research Platforms

The synthesis of complex molecules is increasingly benefiting from the adoption of flow chemistry and automated platforms, which offer advantages in terms of safety, efficiency, and scalability. The future of (S)-1-Boc-3-cyanopyrrolidine synthesis is intrinsically linked to these technologies. Continuous flow reactors provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. The application of these systems to the synthesis of pyrrolidine (B122466) derivatives is an active area of research, with the goal of developing robust and scalable processes.

Automated synthesis platforms, which combine robotics with sophisticated software, are set to revolutionize the discovery and optimization of synthetic routes. These platforms can perform numerous reactions in parallel, rapidly screening different catalysts, solvents, and conditions to identify optimal pathways for the synthesis of this compound and its derivatives. This high-throughput approach will accelerate the development of novel synthetic methodologies and the production of libraries of functionalized pyrrolidines for biological screening.

Table 1: Comparison of Batch vs. Flow Chemistry for Pyrrolidine Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

| Scalability | Often challenging | More readily scalable |

| Safety | Handling of hazardous reagents can be risky | Improved safety due to smaller reaction volumes |

| Process Control | Less precise control over parameters | Precise control over temperature, pressure, and mixing |

| Reaction Time | Can be lengthy | Often significantly reduced |

| Reproducibility | Can vary between batches | High reproducibility |

Exploration of Novel Catalytic Systems for More Efficient and Selective Synthesis

The development of novel catalytic systems is paramount to achieving more efficient and selective syntheses of this compound and its analogues. Current research is focused on several key areas:

C-H Activation/Amination: Directing the insertion of nitrogen-containing groups into C-H bonds is a powerful strategy for streamlining the synthesis of pyrrolidines. Novel iron- and rhodium-based catalysts are being explored for intramolecular C-H amination reactions, which could provide a more atom-economical route to the pyrrolidine core.

Enzymatic and Chemo-enzymatic Approaches: Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes such as transaminases and ketoreductases are being employed for the asymmetric synthesis of functionalized pyrrolidines. nih.gov One-pot photoenzymatic systems are also emerging, combining photochemical activation with enzymatic catalysis to produce chiral pyrrolidine derivatives with high enantiomeric excess. nih.gov

Organocatalysis: Chiral organocatalysts, such as those derived from proline and cinchona alkaloids, continue to be developed for the asymmetric synthesis of highly substituted pyrrolidines. These metal-free catalysts are often more environmentally benign and less sensitive to air and moisture than their organometallic counterparts.

Novel Cyanation Methods: The introduction of the cyano group is a critical step in the synthesis of this compound. Research into new cyanation reagents and catalysts, including copper-based systems, aims to improve the efficiency and safety of this transformation.

Expansion of Synthetic Applications in Emerging Fields of Chemical Biology and Materials Science

The unique structural and chemical properties of this compound make it an attractive scaffold for applications beyond traditional medicinal chemistry.

In chemical biology , the pyrrolidine ring is a key component of many biologically active molecules. This compound can serve as a starting material for the synthesis of chemical probes designed to investigate biological processes. nih.gov For example, derivatives of this compound could be used to create inhibitors for enzymes such as neuronal nitric oxide synthase (nNOS), aiding in the study of neurological pathways. nih.gov The nitrile group can be transformed into a variety of other functionalities, allowing for the attachment of reporter groups like fluorophores or biotin (B1667282) for imaging and pull-down assays.

In materials science , the incorporation of chiral pyrrolidine units into polymers and other functional materials is an area of growing interest. The functional groups on this compound, particularly after deprotection and further modification, can be used to tune the properties of materials. For instance, the pyrrolidine nitrogen can be quaternized to create cationic polymers for gene delivery or antimicrobial applications. The chirality of the molecule can also be exploited to create chiral stationary phases for chromatography or to induce helical structures in polymers. While specific applications of this compound in this field are still emerging, its versatility as a building block suggests significant potential. chemimpex.com

Challenges and Opportunities in Asymmetric Synthesis of Highly Functionalized Pyrrolidines

Despite significant advances, the asymmetric synthesis of highly functionalized pyrrolidines, including derivatives of this compound, still presents several challenges. A major hurdle is the diastereoselective synthesis of pyrrolidines with multiple stereocenters. Controlling the relative stereochemistry of substituents on the pyrrolidine ring requires careful selection of catalysts and reaction conditions.

Another challenge lies in the construction of pyrrolidines bearing quaternary stereocenters, which are prevalent in many natural products and pharmaceuticals. The development of catalytic asymmetric methods to create these sterically hindered centers with high enantioselectivity is an ongoing area of research.

These challenges, however, also present opportunities for innovation. The development of new catalytic systems with enhanced stereocontrol, the exploration of novel cycloaddition reactions, and the application of computational chemistry to predict and rationalize stereochemical outcomes are all promising avenues for future research. Overcoming these hurdles will enable the synthesis of a wider range of complex and biologically active pyrrolidine-containing molecules.

Development of Next-Generation Chiral Building Blocks from the Pyrrolidine Scaffold

This compound is not only a valuable intermediate for the synthesis of target molecules but also a platform for the development of new chiral building blocks and ligands. The nitrile and Boc-protected amine functionalities can be readily transformed into a wide array of other groups, leading to a diverse range of derivatives.

For example, reduction of the nitrile group can yield the corresponding aminomethyl derivative, (S)-1-Boc-3-(aminomethyl)pyrrolidine, which is itself a useful chiral building block for the synthesis of peptidomimetics and other bioactive compounds. Hydrolysis of the nitrile can provide the corresponding carboxylic acid, which can be used in peptide synthesis or as a handle for further functionalization.

Furthermore, the pyrrolidine scaffold can be elaborated to create novel chiral ligands for asymmetric catalysis. By introducing coordinating groups at various positions on the ring, it is possible to design new ligands that can influence the stereochemical outcome of a wide range of chemical transformations. The development of such ligands from readily available starting materials like this compound is a key goal in the field of asymmetric catalysis.

Q & A

Q. How can open-data principles be applied to share this compound research while protecting IP?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.